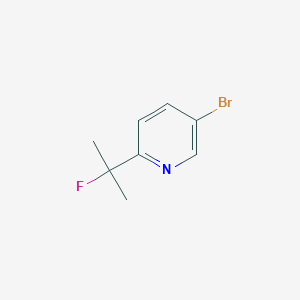

5-Bromo-2-(2-fluoro-2-propyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable building block in various chemical syntheses and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluoro-2-propyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(2-fluoro-2-propyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, often catalyzed by palladium or copper.

Coupling Reactions: It can undergo Suzuki coupling reactions with aryl iodides to form biaryl compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Sodium Nitrite and Hydrofluoric Acid: Used in diazotization reactions.

Major Products

Biaryl Compounds: Formed through Suzuki coupling reactions.

Substituted Pyridines: Resulting from nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

5-Bromo-2-(2-fluoro-2-propyl)pyridine is utilized in various scientific research fields:

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets. For instance, in cancer immunotherapy, it acts as an inhibitor of indoleamine-2,3-dioxygenase-1, a key enzyme involved in tryptophan metabolism . The compound’s halogen atoms facilitate its binding to target proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-fluoropyridine: Another halogenated pyridine used in similar applications.

2-Bromo-5-fluoropyridine: Utilized in the synthesis of various organic compounds.

Uniqueness

5-Bromo-2-(2-fluoro-2-propyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Its combination of bromine and fluorine atoms enhances its utility in both chemical synthesis and biological applications .

Activité Biologique

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative that has garnered interest in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound features a bromine atom and a 2-fluoro-2-propyl substituent on a pyridine ring, which can influence its chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9BrF_N, with a molecular weight of approximately 218.07 g/mol. The presence of both bromine and fluorine atoms is significant, as these halogens can enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory effects

- Anti-tumor properties

- Antibacterial and antifungal activities

These activities are often attributed to the presence of halogen substituents, which can modify the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Anti-inflammatory and Anti-tumor Activities

A study on halogenated pyridines demonstrated that derivatives with bromine and fluorine substituents showed promising anti-inflammatory and anti-tumor activities. For example, related compounds have been tested for their efficacy against various cancer cell lines, revealing that structural modifications can significantly affect their potency .

Antibacterial Activity

The antibacterial potential of pyridine derivatives has been extensively studied. In vitro tests have shown that halogenated compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, compounds with bromine substitutions have been linked to enhanced antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in substituents influence biological activity. For instance, the introduction of different halogens or functional groups can lead to significant changes in the compound's efficacy against specific targets. This information is crucial for guiding future synthetic efforts aimed at optimizing biological activity .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving reactions that introduce halogen substituents onto the pyridine framework. Common methods include:

- Electrophilic aromatic substitution : Utilizing bromine or fluorine reagents to introduce halogens onto the aromatic ring.

- Nucleophilic substitution : Employing nucleophiles to replace hydrogen atoms with functional groups.

Propriétés

IUPAC Name |

5-bromo-2-(2-fluoropropan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFXFQSFROTRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.